molecular formula C17H11Cl2NO4 B14009415 7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid CAS No. 63463-23-0

7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid

Cat. No.: B14009415
CAS No.: 63463-23-0
M. Wt: 364.2 g/mol
InChI Key: QGRLTELZHPGGLW-UHFFFAOYSA-N
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Description

7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core, a carboxylic acid group, and a dichlorophenyl methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with a carboxylic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Dichlorophenyl Methoxy Group: The final step involves the nucleophilic substitution reaction where the quinoline derivative is reacted with 3,4-dichlorophenyl methanol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl methoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of various biological processes.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-2-carboxylic acid: Similar structure but with a carboxylic acid group at the 2-position.

    7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group at the 4-position.

Uniqueness

    Structural Uniqueness: The specific positioning of the carboxylic acid group at the 3-position and the dichlorophenyl methoxy group provides unique chemical properties and reactivity.

    Biological Activity: The compound’s unique structure allows it to interact with specific molecular targets, leading to distinct biological activities compared to its analogs.

Properties

CAS No.

63463-23-0

Molecular Formula

C17H11Cl2NO4

Molecular Weight

364.2 g/mol

IUPAC Name

7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C17H11Cl2NO4/c18-13-4-1-9(5-14(13)19)8-24-10-2-3-11-15(6-10)20-7-12(16(11)21)17(22)23/h1-7H,8H2,(H,20,21)(H,22,23)

InChI Key

QGRLTELZHPGGLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1COC2=CC3=C(C=C2)C(=O)C(=CN3)C(=O)O)Cl)Cl

Origin of Product

United States

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